molecular formula C5H8O4S B8067640 2-((Methylsulfonyl)methyl)acrylic acid

2-((Methylsulfonyl)methyl)acrylic acid

Cat. No.: B8067640
M. Wt: 164.18 g/mol
InChI Key: JACQYTVECSRBLL-UHFFFAOYSA-N
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Description

2-((Methylsulfonyl)methyl)acrylic acid is an organic compound with the molecular formula C5H8O4S It is characterized by the presence of a methylsulfonyl group attached to the acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((Methylsulfonyl)methyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of methylsulfonylmethane with acrylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Methylsulfonyl)methyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted acrylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-((Methylsulfonyl)methyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((Methylsulfonyl)methyl)acrylic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Methylsulfonyl)methyl)acrylic acid is unique due to the combination of the acrylic acid backbone and the methylsulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-(methylsulfonylmethyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c1-4(5(6)7)3-10(2,8)9/h1,3H2,2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACQYTVECSRBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Part B. A solution of methyl 2-(methylsulfonylmethyl)acrylate (970 mg, 5.44 mmol) in 15 mL of tetrahydrofuran was treated with a solution of lithium hydroxide (270 mg, 6.4 mmol) in 7 mL of water. The solution was stirred at room temperature for 5 m and then acidified to pH=1 with 1N aqueous potassium hydrogen sulfate and the solution extracted three times with ethyl acetate. The combined ethyl acetate solution was dried over anhydrous magnesium sulfate, filtered, and concentrated to give 793 mg, 89% of 2-(methylsulfonylmethyl) acrylic acid, mp 147°-149 0° C.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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